

The Solubility Profile of 3'-Nitropropiophenone in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 3'-Nitropropiophenone

Cat. No.: B093426

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **3'-Nitropropiophenone**, a key intermediate in various synthetic processes. Due to the limited availability of precise quantitative solubility data for **3'-Nitropropiophenone**, this document presents a qualitative assessment based on available literature and supplements this with quantitative data for structurally analogous compounds. This approach offers valuable insights into its solubility characteristics, essential for applications in reaction chemistry, purification, and formulation development.

Introduction to 3'-Nitropropiophenone

3'-Nitropropiophenone is an aromatic ketone characterized by a propiophenone structure with a nitro group at the meta-position of the phenyl ring. It typically appears as a white to pale yellow crystalline solid.^[1] Its molecular structure, featuring both a polar nitro group and a larger, less polar organic backbone, dictates its solubility behavior in various media. Understanding its solubility is critical for its effective use as a building block in the synthesis of pharmaceuticals and other fine chemicals.^[2]

Qualitative Solubility of 3'-Nitropropiophenone

Literature suggests that **3'-Nitropropiophenone** exhibits moderate solubility in common organic solvents such as ethanol and acetone.^[1] It is described as being sparingly soluble in water, a characteristic typical for many organic compounds of its size and polarity.^[1]

Quantitative Solubility of Structurally Similar Compounds

To provide a more quantitative frame of reference, the following table summarizes the solubility data for structurally related compounds: propiophenone, nitrobenzene, and 3'-nitroacetophenone. These compounds share key structural features with **3'-Nitropropiophenone**—the phenyl ethyl ketone backbone, a nitro-substituted benzene ring, or a nitro-substituted aromatic ketone, respectively—making their solubility profiles informative.

3'-Nitropropiophenone—the phenyl ethyl ketone backbone, a nitro-substituted benzene ring, or a nitro-substituted aromatic ketone, respectively—making their solubility profiles informative.

Compound	Solvent	Solubility	Temperature (°C)
Propiophenone	Water	2 g/L	20
Organic Solvents (Ethanol, Ether, Benzene)	Miscible	Room Temperature	
Nitrobenzene	Water	0.19 g/100 mL	20
Acetone, Benzene, Diethyl Ether, Ethanol	Very Soluble	Room Temperature	
3'-Nitroacetophenone	Water	<0.01 g/100 mL	20
Hot Water	Soluble	Not Specified	
Ethanol	Slightly Soluble	Not Specified	
Ether	Soluble	Not Specified	
Acetone	Moderately Soluble	Not Specified	

This data is compiled from multiple sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Based on these analogs, it can be inferred that **3'-Nitropropiophenone** is likely to be highly soluble in polar aprotic solvents like acetone and moderately to highly soluble in polar protic solvents like ethanol, while exhibiting very low solubility in water.

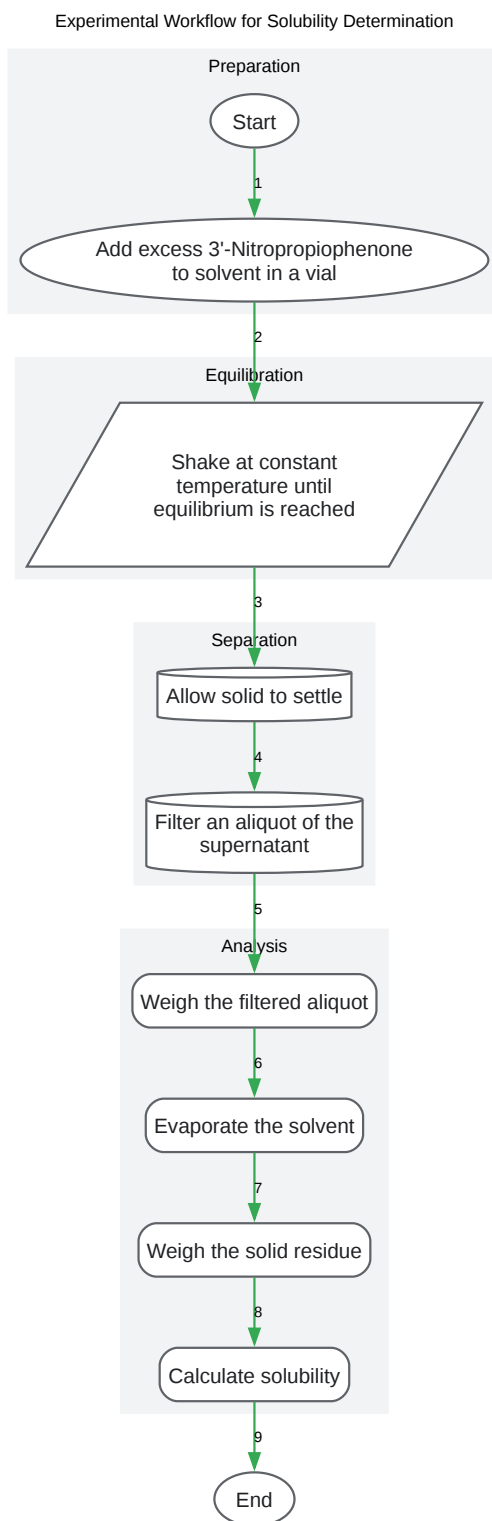
Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like **3'-Nitropropiophenone** in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis.

Materials and Equipment

- **3'-Nitropropiophenone** (solid)
- Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
- Analytical balance
- Thermostatic shaker or water bath
- Filtration apparatus (e.g., syringe filters, 0.45 μm)
- Glass vials with screw caps
- Pipettes and volumetric flasks
- Evaporating dish or pre-weighed vials
- Drying oven

Experimental Workflow Diagram



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Caption: A flowchart of the experimental procedure for determining solubility.

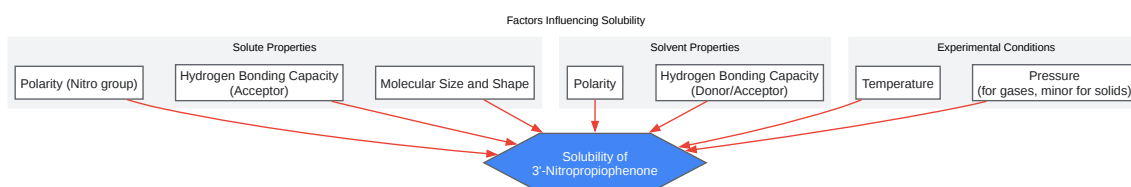
Step-by-Step Procedure

- **Preparation of Saturated Solution:** Add an excess amount of solid **3'-Nitropropiophenone** to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
- **Equilibration:** Seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a predetermined time (e.g., 24-72 hours) to ensure that equilibrium is reached. Periodically, samples can be taken to confirm that the concentration of the solute is no longer changing.
- **Sample Collection and Filtration:** Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it using a syringe filter to remove any undissolved microcrystals.
- **Gravimetric Analysis:**
 - Transfer a precisely weighed aliquot of the clear, filtered solution into a pre-weighed evaporating dish or vial.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute may be used.
 - Once the solvent is completely removed, place the dish or vial in a drying oven at a suitable temperature to remove any residual solvent until a constant weight is achieved.
- **Calculation of Solubility:** The solubility can be calculated using the following formula:

$$\text{Solubility (g/100 mL)} = [(\text{Weight of dish} + \text{residue}) - (\text{Weight of empty dish})] / (\text{Volume of aliquot taken in mL}) * 100$$

Logical Relationships in Solubility

The solubility of a compound like **3'-Nitropropiophenone** is governed by a set of logical relationships between the solute, the solvent, and the experimental conditions.



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Caption: Key factors that determine the solubility of an organic compound.

This diagram illustrates the principle of "like dissolves like," where the solubility is enhanced when the polarity and hydrogen bonding characteristics of the solute and solvent are similar. Temperature also plays a crucial role, generally increasing the solubility of solids in liquids.

Conclusion

While specific quantitative solubility data for **3'-Nitropropiophenone** remains elusive in publicly available literature, a strong qualitative and comparative understanding can be derived from its structural analogs. For researchers and drug development professionals requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for its determination. The interplay of molecular structure and solvent properties, as depicted in the logical relationship diagram, offers a predictive tool for estimating solubility in various solvent systems. This technical guide serves as a foundational resource for the

effective handling and application of **3'-Nitropropiophenone** in a laboratory and industrial setting.

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